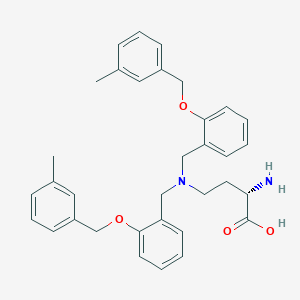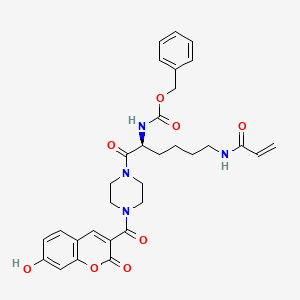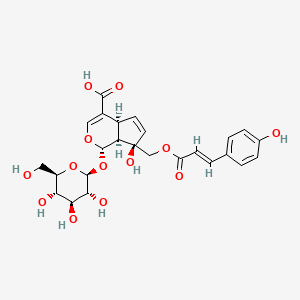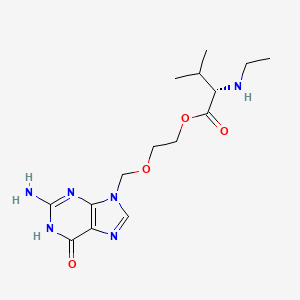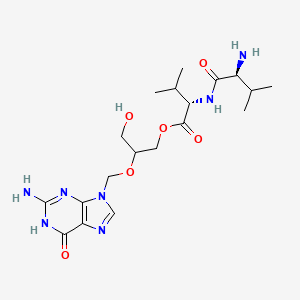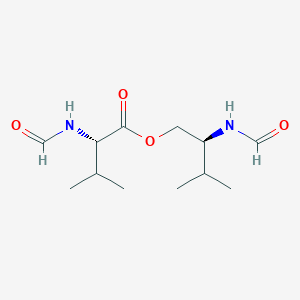
Vitacoxib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitacoxib is a selective COX-2 inhibitor that is used as a novel nonsteroidal anti-inflammatory agent.
Aplicaciones Científicas De Investigación
Mutagenicity and Teratogenicity Studies
Vitacoxib, a new drug candidate for treating inflammation, pain, and fever, was evaluated for mutagenicity and teratogenicity. Studies in rats and mice found that vitacoxib did not cause an increase in structural chromosome aberrations, nor did it lead to an increase in micro nucleated polychromatic erythrocytes or toxicological signs in teratogenicity tests at various doses. This suggests that vitacoxib does not exhibit mutagenicity or teratogenicity under these conditions (Wang et al., 2018).
Pharmacokinetics, Tissue Distribution, and Metabolism
A study on Wistar rats aimed to elucidate the absorption, tissue distribution, excretion, and metabolism of vitacoxib. It was found that vitacoxib is well-distributed across most tissues and can cross the intestinal barrier. It is primarily eliminated as two metabolites, and nine proposed metabolites were identified. This information is significant for further development and clinical investigation of vitacoxib as a nonsteroidal anti-inflammatory agent (Wang et al., 2022).
Quantification in Equine Plasma
A study developed a UPLC-MS/MS method for quantifying vitacoxib in equine plasma samples. This study provided a basis for assessing vitacoxib's clinical applications in horses (Wang et al., 2017).
Chronic Oral Toxicity Studies
Chronic toxicity research in rats evaluated the safety of long-term oral administration of vitacoxib. The study indicated that vitacoxib is safe and well-tolerated in rats over 180 days of daily oral administration at specific doses (Wang et al., 2018).
Pharmacokinetic Modeling in Dogs
A nonlinear mixed-effects model of vitacoxib disposition kinetics in dogs was developed, which provided valuable information for dosing adjustments in dogs (Wang et al., 2019).
Pharmacokinetics in Rabbits
The pharmacokinetics of vitacoxib in rabbits following intravenous and oral administration was studied, suggesting a formulation of vitacoxib for rabbits requires further investigation (Wang et al., 2019).
Pharmacokinetics in Horses
A study investigating the pharmacokinetic properties of vitacoxib in horses under fasted and fed conditions provided insights for establishing adequate therapeutic protocols in horses (Wang et al., 2018).
Pharmacokinetics in Cats
The pharmacokinetics and dose-scaling model of vitacoxib in cats were determined, highlighting the influence of feeding on the drug's bioavailability (Wang et al., 2019).
Non-Linear Mixed-Effects Pharmacokinetic Modeling in Cats
This study developed a model to describe the disposition kinetics of vitacoxib in cats, contributing to understanding appropriate dosages for therapeutic plasma concentrations (Wang et al., 2020).
Pharmacokinetics of Vitacoxib Formulations in Horses
The pharmacokinetic properties of three formulations of vitacoxib in horses were investigated, showing significant differences in Tmax value between oral vitacoxib groups (Wang et al., 2020).
Propiedades
Número CAS |
1374128-90-1 |
|---|---|
Nombre del producto |
Vitacoxib |
Fórmula molecular |
C16H14ClN3O2S |
Peso molecular |
347.81 |
Nombre IUPAC |
2-(4-Chloro-5-(p-tolyl)-1H-imidazol-1-yl)-5-(methylsulfonyl)pyridine |
InChI |
InChI=1S/C16H14ClN3O2S/c1-11-3-5-12(6-4-11)15-16(17)19-10-20(15)14-8-7-13(9-18-14)23(2,21)22/h3-10H,1-2H3 |
Clave InChI |
NSWKPXFHCORWAE-UHFFFAOYSA-N |
SMILES |
O=S(C1=CN=C(N2C(C3=CC=C(C)C=C3)=C(Cl)N=C2)C=C1)(C)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Vitacoxib; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)
![(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol](/img/structure/B611613.png)
